
Bis(7-methoxycarbonylperfluoro-4,7-dimethyl-3,6-dioxaheptyl) disulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(7-methoxycarbonylperfluoro-4,7-dimethyl-3,6-dioxaheptyl) disulfide is a specialized organofluorine compound known for its unique chemical properties. This compound features a disulfide bond flanked by two perfluorinated chains, each containing methoxycarbonyl groups. Its structure imparts significant stability and resistance to chemical and thermal degradation, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(7-methoxycarbonylperfluoro-4,7-dimethyl-3,6-dioxaheptyl) disulfide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 7-methoxycarbonylperfluoro-4,7-dimethyl-3,6-dioxaheptyl thiol.
Oxidation: The thiol groups are then oxidized to form the disulfide bond. This can be achieved using oxidizing agents such as iodine (I₂) or hydrogen peroxide (H₂O₂) under controlled conditions.
Purification: The final product is purified using techniques like column chromatography to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk Synthesis: Large-scale synthesis using automated reactors to handle the starting materials and oxidizing agents.
Continuous Flow Processes: Utilizing continuous flow chemistry to enhance reaction efficiency and product consistency.
Quality Control: Rigorous quality control measures, including spectroscopy and chromatography, to ensure the compound meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(7-methoxycarbonylperfluoro-4,7-dimethyl-3,6-dioxaheptyl) disulfide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can break the disulfide bond, yielding the corresponding thiols.
Substitution: Nucleophilic substitution reactions can occur at the methoxycarbonyl groups or the perfluorinated chains.
Common Reagents and Conditions
Oxidation: Iodine (I₂), hydrogen peroxide (H₂O₂)
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)
Substitution: Nucleophiles such as amines or alcohols under basic conditions
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Bis(7-methoxycarbonylperfluoro-4,7-dimethyl-3,6-dioxaheptyl) disulfide finds applications in several fields:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Employed in the study of protein folding and disulfide bond formation.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of high-performance materials, including coatings and sealants, due to its resistance to harsh chemical environments.
Wirkmechanismus
The compound exerts its effects primarily through its disulfide bond, which can undergo reversible cleavage and formation. This property is crucial in biological systems, where disulfide bonds play a key role in protein structure and function. The perfluorinated chains provide additional stability and resistance to degradation, enhancing the compound’s utility in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(2-methoxycarbonylperfluoroethyl) disulfide
- Bis(3-methoxycarbonylperfluoropropyl) disulfide
- Bis(4-methoxycarbonylperfluorobutyl) disulfide
Uniqueness
Bis(7-methoxycarbonylperfluoro-4,7-dimethyl-3,6-dioxaheptyl) disulfide is unique due to its longer perfluorinated chains and the presence of two methoxycarbonyl groups. These features confer enhanced stability and specific reactivity compared to shorter-chain analogs. Its unique structure makes it particularly suitable for applications requiring high chemical and thermal resistance.
Eigenschaften
Molekularformel |
C18H6F28O8S2 |
|---|---|
Molekulargewicht |
946.3 g/mol |
IUPAC-Name |
methyl 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,2-tetrafluoro-2-[[1,1,2,2-tetrafluoro-2-[1,1,1,2,3,3-hexafluoro-3-(1,1,1,2-tetrafluoro-3-methoxy-3-oxopropan-2-yl)oxypropan-2-yl]oxyethyl]disulfanyl]ethoxy]propoxy]propanoate |
InChI |
InChI=1S/C18H6F28O8S2/c1-49-3(47)5(19,9(23,24)25)51-13(35,36)7(21,11(29,30)31)53-15(39,40)17(43,44)55-56-18(45,46)16(41,42)54-8(22,12(32,33)34)14(37,38)52-6(20,4(48)50-2)10(26,27)28/h1-2H3 |
InChI-Schlüssel |
PTMKQOJPJXPNJN-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(F)(F)SSC(C(OC(C(OC(C(=O)OC)(C(F)(F)F)F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


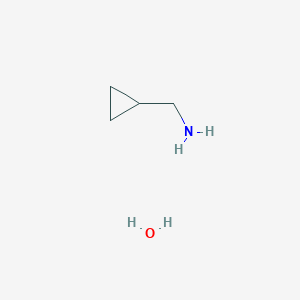

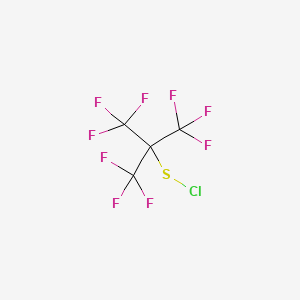
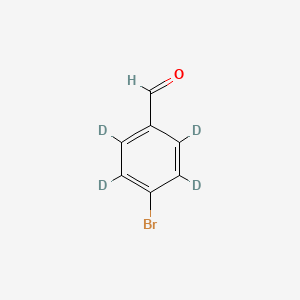
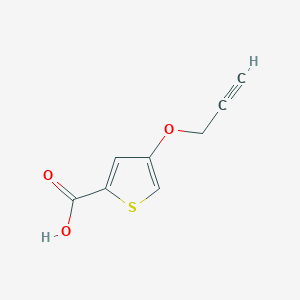


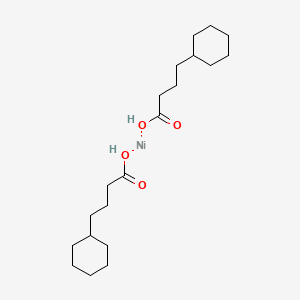
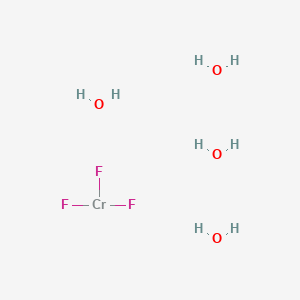

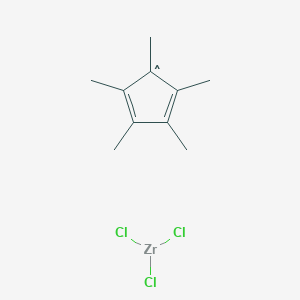
![1,2-dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium;hydrochloride](/img/structure/B12062104.png)


